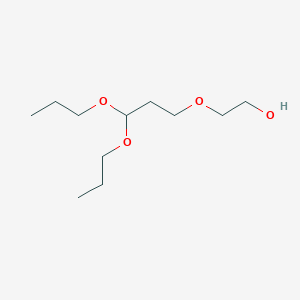
2-(3,3-Dipropoxypropoxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dipropoxypropoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with two propoxy groups attached to the third carbon of the propoxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dipropoxypropoxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dipropoxypropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(3,3-Dipropoxypropoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
科学研究应用
2-(3,3-Dipropoxypropoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-(3,3-Dipropoxypropoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that produce active metabolites, contributing to its biological effects.
相似化合物的比较
Similar Compounds
2-(3,3-Dimethoxypropoxy)ethan-1-ol: Similar structure with methoxy groups instead of propoxy groups.
2-(3,3-Diethoxypropoxy)ethan-1-ol: Similar structure with ethoxy groups instead of propoxy groups.
2-(3,3-Dibutoxypropoxy)ethan-1-ol: Similar structure with butoxy groups instead of propoxy groups.
Uniqueness
2-(3,3-Dipropoxypropoxy)ethan-1-ol is unique due to its specific propoxy substituents, which may confer distinct physicochemical properties and reactivity compared to its analogs. These differences can influence its solubility, boiling point, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
89769-26-6 |
|---|---|
分子式 |
C11H24O4 |
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-(3,3-dipropoxypropoxy)ethanol |
InChI |
InChI=1S/C11H24O4/c1-3-7-14-11(15-8-4-2)5-9-13-10-6-12/h11-12H,3-10H2,1-2H3 |
InChI 键 |
HEIMFVAUJCTCOP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(CCOCCO)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


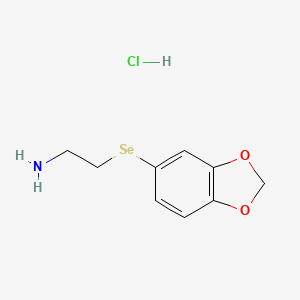
![5-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14383435.png)
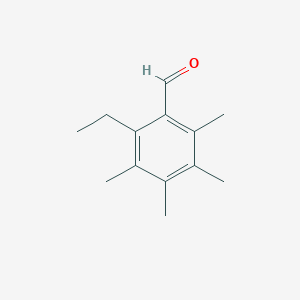
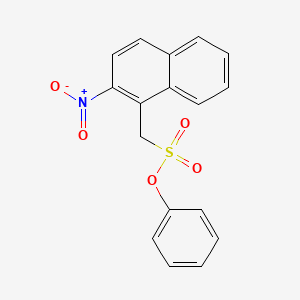

![4-[(1-Aminoethyl)amino]phenol](/img/structure/B14383446.png)
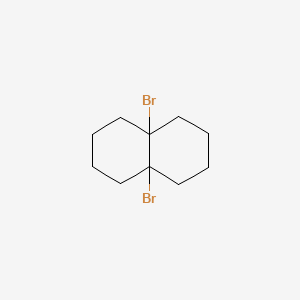
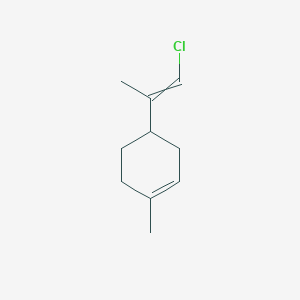
![N-{3-[(2-Methoxyethyl)amino]phenyl}acetamide](/img/structure/B14383458.png)

![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)

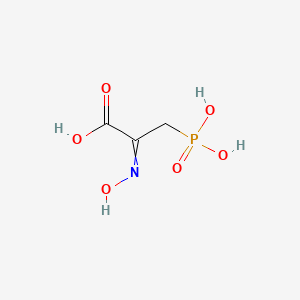
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
